REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].[C:14]1([OH:20])C=CC=CC=1.[CH2:21]=O.Cl>O.C(Cl)(Cl)Cl>[C:3]([C:7]1[CH:8]=[C:9]([CH2:21][OH:1])[C:10]([OH:13])=[C:11]([CH2:14][OH:20])[CH:12]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
75 (± 25) mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
STIRRING
|
Details
|
the solution was stirred for four to six days at ambient temperature
|
Type
|
CUSTOM
|
Details
|
A yellow, oily organic phase was isolated
|
Type
|
WASH
|
Details
|
washed with three 500 ml portions of water
|
Type
|
ADDITION
|
Details
|
Chloroform (700 ml) and 500 ml of water were added to this organic oil
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
The organic phase was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 100 g of anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
TEMPERATURE
|
Details
|
cooling of the chloroform solution
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
ADDITION
|
Details
|
a mixture of white crystals and oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)CO)O)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |